1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-
CAS No.: 3843-41-2
Cat. No.: VC18413935
Molecular Formula: C17H14ClN5O4S
Molecular Weight: 419.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3843-41-2 |
|---|---|
| Molecular Formula | C17H14ClN5O4S |
| Molecular Weight | 419.8 g/mol |
| IUPAC Name | 6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C17H14ClN5O4S/c1-20-28(26,27)16-4-2-3-12-11(16)6-7-14(19)17(12)22-21-15-8-5-10(23(24)25)9-13(15)18/h2-9,20H,19H2,1H3 |
| Standard InChI Key | GPBGNHRBAZSRJF-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates multiple functional groups that dictate its reactivity and potential applications:
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Naphthalene core: A bicyclic aromatic system providing structural rigidity and π-conjugation.
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Sulfonamide group: at position 1, enhancing solubility and enabling hydrogen bonding.
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Azo linkage: bridging positions 5 (naphthalene) and 2 (chloronitrophenyl), introducing photochemical activity.
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Chloronitrophenyl substituent: A 2-chloro-4-nitrophenyl group contributing electron-withdrawing effects and steric bulk.
The canonical SMILES string encodes this arrangement.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 3843-41-2 |
| IUPAC Name | 6-Amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide |
| Molecular Formula | |
| Molecular Weight | 419.8 g/mol |
| PubChem CID | 77451 |
| InChI Key | GPBGNHRBAZSRJF-UHFFFAOYSA-N |
Synthesis and Analytical Profiling
Synthetic Routes
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Sulfonation: Introducing the sulfonamide group to naphthalene.
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Diazotization and coupling: Forming the azo linkage through reaction with a diazonium salt derived from 2-chloro-4-nitroaniline.
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Methylation: N-methylation of the sulfonamide group using methylating agents like methyl iodide.
Challenges include regioselectivity in azo coupling and purification of the polyfunctionalized product.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC on a Newcrom R1 column (4.6 x 150 mm, 5 μm) with a mobile phase of acetonitrile/water/phosphoric acid (50:50:0.1) achieves baseline separation. For mass spectrometry compatibility, phosphoric acid may be substituted with 0.1% formic acid.
Table 2: HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (4.6 x 150 mm, 5 μm) |
| Mobile Phase | Acetonitrile/water/phosphoric acid (50:50:0.1) |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV-Vis (λ = 254 nm) |
Future Research Directions
Biological Activity Screening
Priority areas include:
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Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.
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Enzyme inhibition: Targeting carbonic anhydrase or cyclooxygenase isoforms.
Synthetic Optimization
Developing greener methodologies (e.g., microwave-assisted synthesis) to improve yield and reduce waste.
Computational Modeling
DFT studies to predict reactivity, UV-Vis spectra, and binding affinities for target proteins.
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